molecular formula C8H18N2O2S B3213461 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine CAS No. 1119449-94-3

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine

Cat. No.: B3213461
CAS No.: 1119449-94-3
M. Wt: 206.31 g/mol
InChI Key: USNNRJSCKORARL-UHFFFAOYSA-N
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Description

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine is a synthetic compound primarily used in scientific research. This compound is often used as a precursor or intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the modulation of biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Methylsulfonyl)piperidin-4-yl]ethanamine
  • 2-[1-(Methylsulfonyl)piperidin-2-yl]ethanamine
  • 2-[1-(Methylsulfonyl)piperidin-3-yl]propylamine

Uniqueness

2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylsulfonyl group and ethanamine side chain make it a versatile intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNNRJSCKORARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272846
Record name 1-(Methylsulfonyl)-3-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-94-3
Record name 1-(Methylsulfonyl)-3-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-3-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine
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2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine
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Reactant of Route 6
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